6-Bromo-6-heptenenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromohept-6-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c1-7(8)5-3-2-4-6-9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGPFGXVCVBBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439934 | |
| Record name | 6-bromohept-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-44-2 | |
| Record name | 6-Bromo-6-heptenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148252-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromohept-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 6 Heptenenitrile
Direct Synthetic Pathways to 6-Bromo-6-heptenenitrile
Direct, single-step syntheses of this compound are not extensively documented in prominent chemical literature. The synthesis of this and related bromoalkenenitriles typically involves multi-step sequences starting from more readily available precursors. These multi-step, yet linear, approaches are often the most straightforward methods for obtaining the target molecule.
Precursor-Based Synthesis Strategies
More common in the literature are synthetic strategies that build upon existing molecular frameworks. These precursor-based methods include alkylation of nitrile scaffolds, functionalization via olefin metathesis, and direct bromination of unsaturated systems.
One documented strategy involves the use of 6-heptenenitrile (B1334561) as a foundational scaffold, which is then modified through alkylation. This approach has been utilized as a key step in the total synthesis of complex natural products like the Myrioneuron alkaloids. nih.gov
In a reported synthesis, 6-heptenenitrile is alkylated with a suitable electrophile to introduce the required functional groups for subsequent transformations. nih.govub.edu For example, the synthesis of (±)-myrioxazine A begins with the alkylation of 6-heptenenitrile with (3-bromopropyl)trimethoxysilane. ub.edu This is followed by an acidic workup to yield a primary alcohol, which serves as a precursor for further steps. nih.gov This method demonstrates the utility of the heptenenitrile core as a versatile starting point for building molecular complexity.
Table 1: Example of Alkylation Utilizing a Heptenenitrile Scaffold
| Reactant 1 | Reactant 2 | Product (after workup) | Reference |
|---|
Olefin cross-metathesis is a powerful reaction in organic synthesis that allows for the "swapping" of alkene fragments between two different molecules, typically catalyzed by ruthenium complexes like the Grubbs catalyst. masterorganicchemistry.com This technique can be envisioned as a potential route to bromo-heptenenitrile derivatives by coupling a smaller nitrile-containing alkene with a bromo-alkene.
However, research has shown challenges with this approach for certain substrates. An attempt to synthesize 8-bromo-6-octenenitrile, a homolog of the title compound, via cross-metathesis between 6-heptenenitrile and allyl bromide using a 2nd generation Grubbs catalyst was reported to be unsuccessful. ub.edu This finding is significant as it highlights the limitations and substrate-dependency of cross-metathesis reactions, which can be sensitive to the electronic and steric nature of the reacting alkenes. ub.eduorganic-chemistry.org While the reaction yielded the desired 8-bromo-6-octenoic acid in excellent yield when starting from the corresponding acid, the nitrile variant did not proceed as planned. ub.edu
Table 2: Investigated Cross-Metathesis Reaction
| Alkene 1 | Alkene 2 | Catalyst | Result | Reference |
|---|
In the context of synthesizing this compound, this strategy would likely be applied to a precursor containing a terminal double bond at the 6-position. The reaction of an alkene with bromine is the basis for the common "bromine water test," where the disappearance of bromine's orange color indicates the presence of a C-C double bond. masterorganicchemistry.com While this method classically yields a vicinal dibromide, modifications and specific reaction conditions can be employed to favor the formation of the desired vinyl bromide.
Green Chemistry Principles and Sustainable Synthesis Approaches
While specific literature on "green" syntheses of this compound is scarce, the principles of green chemistry provide a framework for developing more sustainable routes. These principles emphasize the reduction of waste, use of less hazardous chemicals, and maximization of atom economy.
Potential applications to the synthesis of this compound could include:
Catalysis: The use of catalytic methods, such as the olefin metathesis approach (despite its challenges for this specific substrate), is inherently greener than using stoichiometric reagents. sigmaaldrich.com Developing more robust and selective catalysts is a key area of green chemistry research.
Solvent Choice: Exploring the use of environmentally benign solvents, such as water or super-critical CO₂, instead of traditional volatile organic compounds (VOCs). Some olefination reactions, like certain Wittig reactions, have been successfully performed in aqueous media. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Future research into the synthesis of this compound will likely focus on optimizing existing routes and developing new ones that align with these principles of sustainability.
Reactivity and Chemical Transformations of 6 Bromo 6 Heptenenitrile
Functional Group Manipulations of the Nitrile Moiety
The nitrile group (–C≡N) is a valuable functional handle that can be converted into several other important chemical entities, most notably amines and carboxylic acids.
The reduction of the nitrile group in 6-bromo-6-heptenenitrile can lead to the formation of primary amines or aldehydes, depending on the choice of reducing agent and reaction conditions. These transformations are fundamental in the synthesis of more complex nitrogen-containing molecules.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for the complete reduction of nitriles to primary amines. The reaction typically proceeds by the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by workup to yield the amine. For this compound, this would produce 7-bromo-7-octen-1-amine. Care must be taken as the vinyl bromide could potentially react with the hydride reagent, although the nitrile is generally more reactive towards LiAlH₄.
Alternatively, the use of milder reducing agents like diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of the nitrile to an imine intermediate. Upon aqueous workup, this intermediate is hydrolyzed to form an aldehyde. This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. In the context of a related synthesis starting from 6-heptenenitrile (B1334561), DIBAL-H has been used to reduce a nitrile to an aldehyde, demonstrating the applicability of this reagent for such transformations on similar scaffolds. nih.gov
Table 1: Reduction Reactions of the Nitrile Moiety
| Reaction Type | Reagent | Product | Notes |
| Full Reduction | Lithium aluminum hydride (LiAlH₄) | 7-Bromo-7-octen-1-amine | Complete reduction to the primary amine. |
| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | 6-Bromo-6-heptenal | Hydrolysis of the intermediate imine yields the aldehyde. |
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds via an amide intermediate, which can sometimes be isolated if the reaction conditions are carefully controlled.
Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by attack of water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid, 6-bromo-6-heptenoic acid, and an ammonium (B1175870) salt. Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, ultimately forming a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.
Enzymatic hydrolysis using nitrilase enzymes presents a greener alternative for converting nitriles to carboxylic acids. researchgate.net These biocatalytic methods can offer high selectivity and operate under mild conditions, potentially avoiding side reactions at the vinyl bromide moiety. researchgate.net While specific studies on this compound may be limited, the general utility of nitrilases for the hydrolysis of various nitriles is well-established. researchgate.netresearchgate.net
Table 2: Hydrolysis of the Nitrile Moiety
| Reaction Type | Conditions | Intermediate | Final Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 6-Bromo-6-heptenamide | 6-Bromo-6-heptenoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 6-Bromo-6-heptenamide | 6-Bromo-6-heptenoic acid |
| Enzymatic Hydrolysis | Nitrilase enzyme, buffer | Amide (enzyme-dependent) | Carboxylic acid |
Transformations Involving the Terminal Alkene Functionality
The terminal alkene, substituted with a bromine atom, is the second major site of reactivity in this compound. This vinyl bromide can participate in various reactions typical of alkenes, including additions, oxidations, and metathesis.
Addition reactions across the carbon-carbon double bond can be used to introduce new functional groups. For instance, catalytic hydrogenation can reduce the alkene. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas would likely saturate the double bond to give 6-bromoheptanenitrile. Selective reduction of the alkene without affecting the nitrile is generally feasible under these conditions.
Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), would proceed according to Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms. However, the presence of the electron-withdrawing bromine atom on the double bond deactivates it towards electrophilic attack compared to a simple alkene.
The carbon-carbon double bond can be oxidized to form an epoxide. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction of this compound with m-CPBA would yield (6-bromooxiran-2-yl)pentanenitrile. The synthesis of epoxides from related bromoalkenes, such as the preparation of 6-bromo-1,2-epoxyhexane from 6-bromo-1-hexene (B1265582), demonstrates the viability of this transformation. sigmaaldrich.com These epoxides are valuable intermediates, as the strained three-membered ring can be opened by various nucleophiles to introduce further functionality.
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. libretexts.org The terminal alkene in this compound can, in principle, participate in several types of metathesis reactions, catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts. d-nb.infoharvard.edu
Cross-Metathesis (CM): Reaction with another olefin can lead to the formation of a new, substituted internal alkene. The success of this reaction would depend on the relative reactivity of the coupling partners.
Ring-Closing Metathesis (RCM): While not possible with the molecule as is, if this compound were modified to contain a second, tethered alkene, RCM could be employed to form a cyclic compound.
Ring-Opening Metathesis Polymerization (ROMP): This specific substrate is not suitable for ROMP, which requires a strained cyclic olefin. libretexts.org
The functional group tolerance of modern metathesis catalysts makes them suitable for use with substrates containing nitriles and halides. nih.gov
Table 3: Transformations of the Terminal Alkene
| Reaction Type | Reagent(s) | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C | 6-Bromoheptanenitrile |
| Epoxidation | m-CPBA | (6-Bromooxiran-2-yl)pentanenitrile |
| Cross-Metathesis | Alkene partner, Ruthenium catalyst | Substituted internal alkene |
Reactions at the Vinylic Bromine Center
The vinylic bromine atom in this compound is a key site for various chemical transformations, including nucleophilic substitution, reductive debromination, and metal-halogen exchange reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at the vinylic bromine of this compound involve the replacement of the bromine atom by a nucleophile. These reactions typically proceed through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. chemguide.co.uksavemyexams.com The rate of these reactions is influenced by the concentration of both the halogenoalkane and the nucleophile. savemyexams.com For instance, hydroxide ions can act as nucleophiles, replacing the bromine to form an alcohol. chemguide.co.uk Similarly, cyanide ions can be employed to introduce a nitrile group, a reaction often facilitated by the polar nature of the carbon-bromine bond. youtube.com
The table below summarizes representative nucleophilic substitution reactions involving vinylic bromides.
| Reactant | Nucleophile | Product | Reaction Type |
| Bromoethane | Hydroxide ion (OH-) | Ethanol | SN2 |
| Bromoethane | Cyanide ion (CN-) | Propanenitrile | SN2 |
| 3-Bromo-4-nitropyridine | Amines | Amino-substituted nitropyridines | Nucleophilic Aromatic Substitution |
| (R)-6-bromo-2,6-dimethylnonane | Methanol (MeOH) | Optically inactive substitution product | SN1 |
Table 1: Examples of Nucleophilic Substitution Reactions chemguide.co.ukyoutube.comchegg.comclockss.org
Reductive Debromination
Reductive debromination of this compound involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. While radical-derived cyclized products are sometimes a concern in such reductions, studies using 7-bromo- and 7-iodo-2-methoxy-2-heptenenitrile as model compounds with boron and aluminum hydride reducing agents have shown that these reactions can proceed via a two-electron nucleophilic displacement of the halide by a hydride ion, without the formation of radical cyclization byproducts. researchgate.net This method is a crucial step in the synthesis of certain natural products where a bromine atom, introduced to control stereochemistry during a previous step, is subsequently removed. researchgate.net
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org In the context of this compound, this reaction would involve treating the vinylic bromide with an organolithium reagent, such as n-butyllithium, to replace the bromine atom with a lithium atom. ias.ac.in This generates a highly reactive organolithium species that can then participate in a variety of subsequent reactions. This method is particularly useful for creating organolithium compounds that are not accessible through direct lithiation. ias.ac.in The choice of solvent and temperature is critical to minimize side reactions. wuxibiology.com The resulting organometallic intermediate can then be used in a range of synthetic applications, including the formation of new carbon-carbon bonds. wikipedia.orgnih.gov
Intramolecular Cyclization and Annulation Processes
The presence of both a nitrile group and a reactive vinylic bromine within the same molecule makes this compound a versatile precursor for the construction of cyclic and polycyclic systems through intramolecular reactions.
Cascade and Tandem Cyclization Sequences
This compound and its derivatives are valuable substrates for cascade and tandem cyclization reactions, which allow for the rapid assembly of complex molecular architectures from relatively simple starting materials. xmu.edu.cnnih.gov For instance, a derivative of 6-heptenenitrile can be a key starting material in a cascade reaction that forms a tricyclic amine through a sequence of condensation, N-alkylation, and azomethine ylide dipolar cycloaddition. xmu.edu.cn In another example, a derivative of 6-heptenenitrile is used in a tandem oxime formation/N-alkylation/intramolecular nitrone [3+2] cycloaddition cascade to construct the decahydroquinoline (B1201275) core of myrioxazine A. nih.govub.edu These types of reactions are highly efficient for creating stereochemically complex molecules. xmu.edu.cn
The table below outlines examples of cascade and tandem cyclization sequences starting from derivatives of 6-heptenenitrile.
| Starting Material Derivative | Key Reaction Sequence | Product |
| Aldehyde from 6-heptenenitrile derivative | Condensation, N-alkylation, azomethine ylide dipolar cycloaddition | Tricyclic amine |
| Aldehyde from 6-heptenenitrile derivative | Tandem oxime formation, N-alkylation, intramolecular nitrone [3+2] cycloaddition | Decahydroquinoline core |
Table 2: Cascade and Tandem Cyclizations xmu.edu.cnnih.gov
Organometallic-Mediated Cyclizations
The vinylic bromine of this compound can be exploited in organometallic-mediated cyclization reactions. One important example is the Parham cyclization, which involves a metal-halogen exchange to form an organolithium intermediate. wikipedia.org This intermediate can then undergo an intramolecular nucleophilic attack on the nitrile group, leading to the formation of a cyclic ketone after hydrolysis. This strategy provides a powerful method for the formation of heterocyclic compounds. wikipedia.org While direct examples involving this compound are not prevalent in the provided search results, the principles of the Parham cyclization are directly applicable.
Macrocyclization Strategies
The unique bifunctional nature of this compound, possessing both a vinyl bromide and a nitrile group, presents intriguing possibilities for its use as a precursor in macrocyclization reactions. While direct, documented instances of the macrocyclization of this compound are not prevalent in the literature, its functional groups suggest several potential strategies for the synthesis of macrocycles. These strategies primarily revolve around leveraging the reactivity of the vinyl bromide and the nitrile moiety, either in their native form or after conversion to other functional groups. The key potential macrocyclization pathways include intramolecular nucleophilic substitution, radical cyclization, and ring-closing metathesis (RCM).
Intramolecular Nucleophilic Substitution
One of the most straightforward conceptual strategies for the macrocyclization of a derivative of this compound involves an intramolecular nucleophilic substitution. This approach would require the conversion of the nitrile group into a potent nucleophile. For instance, reduction of the nitrile to a primary amine would generate a nucleophilic center capable of attacking the electrophilic carbon of the vinyl bromide.
The success of such a reaction would be highly dependent on factors such as ring strain of the resulting macrocycle and the reaction conditions employed. The general mechanism for nucleophilic substitution at a vinylic carbon can be complex, proceeding through either an SN1-like pathway with a vinyl cation intermediate or, more commonly, through an addition-elimination mechanism. Research on related compounds, such as 7-bromo- and 7-iodo-2-methoxy-2-heptenenitrile, suggests that reactions at the halogenated carbon can proceed via a conventional two-electron nucleophilic displacement of the halide ion. researchgate.net
A hypothetical intramolecular cyclization of a difunctionalized derivative of this compound is presented below:
| Starting Material Derivative | Reaction Type | Proposed Macrocyclic Product | Key Considerations |
| 7-amino-6-bromo-6-heptenenitrile | Intramolecular Nucleophilic Substitution | Azacyclooctenone imine | High dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Potential for competing elimination reactions. |
| 7-hydroxy-6-bromo-6-heptenenitrile | Intramolecular Williamson Ether Synthesis | Oxacyclooctenone ketal | Requires a strong base to deprotonate the hydroxyl group. The reactivity of the vinyl bromide is a critical factor. |
Radical Cyclization
Radical cyclizations offer another avenue for the formation of cyclic structures from unsaturated precursors. The vinyl bromide functionality of this compound is a suitable handle for initiating a radical cyclization cascade. Treatment with a radical initiator, such as tributyltin hydride (Bu₃SnH) and AIBN, could generate a vinyl radical. This radical could then, in principle, attack a suitably positioned internal double or triple bond to form a macrocyclic ring.
For this strategy to be viable for macrocyclization, the this compound molecule would need to be appropriately modified to include a radical acceptor group at the other end of the chain. For instance, if the nitrile group were converted to an alkyne, an intramolecular radical cyclization could be envisioned.
It is important to note that studies on the radical cyclization of a close analog, α-bromo-6-heptenonitrile, have shown a preference for the formation of smaller rings, specifically five- and six-membered rings, rather than macrocycles. scispace.com This suggests that significant substrate engineering would be necessary to favor the formation of a larger ring.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of macrocycles of various sizes and complexities. organic-chemistry.orgwikipedia.orgdrughunter.com This strategy would necessitate the conversion of both the vinyl bromide and the nitrile functionalities of this compound into terminal alkenes.
For example, the vinyl bromide could be subjected to a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a diene-containing boronic acid or stannane. Concurrently, the nitrile group could be reduced and subsequently transformed into a terminal alkene. The resulting diene could then undergo an intramolecular RCM reaction catalyzed by a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a macrocyclic alkene. d-nb.info
The key advantage of RCM is its high functional group tolerance and its applicability to the synthesis of a wide range of ring sizes, including those that are challenging to access through other methods. wikipedia.org
A potential RCM strategy is outlined in the table below:
| Precursor Diene (derived from this compound) | Catalyst | Reaction Type | Proposed Macrocyclic Product |
| Dodeca-1,6,11-triene | Grubbs' Catalyst (1st or 2nd generation) | Ring-Closing Metathesis | Cyclododeca-1,6-diene |
| N-allyl-N-(undeca-1,10-dien-6-yl)amine | Hoveyda-Grubbs Catalyst | Ring-Closing Metathesis | 1-Aza-cyclododeca-3,11-diene |
Advanced Mechanistic Investigations of 6 Bromo 6 Heptenenitrile Reactions
Elucidation of Complex Reaction Pathways
The reactivity of 6-Bromo-6-heptenenitrile is characterized by its ability to undergo a variety of complex transformations, often proceeding through radical intermediates. These reactions can be highly selective and lead to the formation of structurally complex products.
Unraveling Cascade and Tandem Reaction Mechanisms
Cascade reactions, also known as tandem or domino reactions, involve two or more consecutive reactions in which each subsequent step is triggered by the functionality formed in the previous step. aip.org These processes are highly efficient in terms of atom economy and are powerful tools for the synthesis of complex molecules from simple precursors.
In the context of this compound, the vinyl bromide moiety is a key functional group that can initiate cascade reactions. For instance, the generation of a vinyl radical from the carbon-bromine bond can trigger a series of intramolecular cyclizations and other bond-forming events. Studies on related systems, such as N-(2-bromo-allyl) benzamides, have shown that vinyl radicals can undergo ipso-cyclization, fragmentation, and subsequent cyclization to form complex heterocyclic structures like β-aryl-γ-lactams. nih.gov A similar cascade initiated by the vinyl radical of this compound could lead to the formation of various carbocyclic and heterocyclic scaffolds.
A proposed cascade reaction for this compound could involve the initial formation of the vinyl radical, followed by an intramolecular cyclization onto the nitrile group. This would generate a highly reactive cyclic intermediate that could undergo further transformations, depending on the reaction conditions and the presence of other reagents. The stereoselectivity of such cascade reactions is often controlled by steric factors in the intermediate vinyl radicals. beilstein-journals.org
Investigations into Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) is a fundamental process in many organic reactions, where an electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ions. In the case of haloalkanes, including vinyl bromides, SET from a reducing agent can lead to the cleavage of the carbon-halogen bond and the formation of a carbon-centered radical.
Investigations into the reactions of saturated and unsaturated alkyl halides with reducing agents like lithium aluminum deuteride (B1239839) have provided convincing evidence for SET pathways. researchgate.net For instance, the reaction of 6-iodo-6-methyl-1-heptene with LAD proceeds predominantly through a SET process. researchgate.net While direct evidence for this compound is limited, it is plausible that it can also undergo SET-initiated reactions.
The formation of an electron-donor-acceptor (EDA) complex between a nucleophile and an alkyl bromide can precede the SET event. d-nb.info Upon photochemical excitation, this complex can trigger an electron transfer, leading to a radical pair that initiates subsequent reactions. d-nb.info In the context of this compound, a suitable electron donor could induce the formation of the corresponding vinyl radical via a SET mechanism, which would then enter into various reaction cascades. The feasibility of such a process is supported by studies on the photoreduction of other alkyl bromides. nju.edu.cn
Kinetic and Thermodynamic Studies of Transformations
Kinetic modeling of the pyrolysis of vinyl bromide has shown that the decomposition can proceed through both molecular elimination of HBr and a free-radical channel. researchgate.net The rate constants for these processes are highly dependent on temperature and pressure. researchgate.net
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) | Temperature Range (K) |
| C2H3Br + M → C2H2 + HBr + M | 3 x 10^15 L mol⁻¹ s⁻¹ | 248 kJ mol⁻¹ | < 750 |
| 2 C2H3Br → C2H3• + C2H3Br2• | 3 x 10^7 L mol⁻¹ s⁻¹ | 144 kJ mol⁻¹ | < 750 |
| C2H3• + C2H3Br → C2H4 + C2H2Br• | 3 x 10^12 L mol⁻¹ s⁻¹ | 81 kJ mol⁻¹ | < 750 |
| Table 1: Kinetic data for the pyrolysis of vinyl bromide. Data sourced from a kinetic modeling study. researchgate.net |
The thermodynamics of the various possible transformations of this compound, such as cyclization versus intermolecular reactions, will determine the product distribution under thermodynamic control. The relative stability of the intermediates and products plays a crucial role. For example, in cascade reactions, the formation of thermodynamically favored ring systems will be preferred.
Computational Chemistry and Theoretical Modeling of Reactivity
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. rsc.org For this compound, theoretical modeling can provide detailed insights into its reaction dynamics and the nature of the transition states involved in its transformations.
Ab initio calculations and Density Functional Theory (DFT) are powerful methods for studying the potential energy surfaces of reactions. For vinyl bromide, such calculations have been used to investigate its dissociation dynamics, including the cleavage of the C-Br bond and subsequent rearrangements. aip.orgacs.orgnih.govacs.org These studies can predict the branching ratios for different reaction channels and the energy distribution in the products. acs.org
Theoretical investigations can also elucidate the mechanism of cascade reactions. For example, DFT calculations have been used to study the thermodynamics and kinetics of the cyclization of vinyl radicals, showing that 6-exo-dig cyclizations are often both thermodynamically and kinetically favorable. rsc.org Such calculations could be applied to the intramolecular cyclization of the vinyl radical derived from this compound to predict the feasibility and stereochemical outcome of the reaction.
| Computational Method | Basis Set | Focus of Study | Key Findings |
| MP4(SDQ) | 6-31G(d,p) for C, H; augmented Huzinaga for Br | Dissociation dynamics of vibrationally excited vinyl bromide | Calculation of total dissociation rate coefficients and branching ratios. aip.org |
| MP4 with all single, double, and triple excitations | 6-31G(d,p) for C, H; augmented Huzinaga for Br | Global analytic potential-energy hypersurface of vinyl bromide | Investigation of dissociation mechanisms for three-center H2 and HBr elimination. acs.org |
| SA5-CASSCF | m-ATZP | Ultrafast strong-field dissociation of vinyl bromide | Elucidation of photoinduced processes and excited state dynamics. nih.gov |
| Table 2: Examples of computational methods applied to the study of vinyl bromide. |
By combining experimental observations with theoretical modeling, a comprehensive understanding of the complex reactivity of this compound can be achieved, paving the way for its application in the synthesis of novel and valuable chemical entities.
Catalytic Processes Involving 6 Bromo 6 Heptenenitrile
Transition Metal Catalysis
Transition metals, particularly palladium, nickel, ruthenium, and iron, are pivotal in catalyzing reactions at the key functional sites of 6-bromo-6-heptenenitrile and related structures. These metals facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira for related bromides)
The vinyl bromide moiety in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. lumenlearning.comwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. wikipedia.orgnih.govmusechem.com For a substrate like this compound, a vinyl bromide, it would react with an organoboron compound (R-BY₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond where the bromine atom was. wikipedia.org The general reactivity for halides in these couplings is I > Br > Cl. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orgnih.govmusechem.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to create a substituted alkene. wikipedia.orgorganic-chemistry.org this compound could serve as the unsaturated halide, reacting with another alkene to form a more complex diene structure. wikipedia.org The catalytic cycle also proceeds through oxidative addition of the vinyl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. lumenlearning.comwikipedia.orglibretexts.org The reaction typically exhibits high stereoselectivity. organic-chemistry.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org It employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org The vinyl bromide of this compound would be reactive under these conditions, coupling with a terminal alkyne to produce a conjugated enyne. The reactivity of vinyl halides in Sonogashira couplings is generally high, often proceeding under mild, room temperature conditions. nrochemistry.comwikipedia.org The mechanism involves two interconnected catalytic cycles for palladium and copper. rsc.org
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki-Miyaura | Organoboron (R-BY₂) | Pd Catalyst + Base | C(sp²)-C |
| Heck | Alkene (R'-CH=CH₂) | Pd Catalyst + Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne (R''-C≡CH) | Pd Catalyst + Cu(I) Cocatalyst + Base | C(sp²)-C(sp) |
Asymmetric Catalysis and Stereoselective Transformations
While the double bond in this compound itself is not prochiral, stereoselective transformations can be envisioned in subsequent reactions or through intramolecular processes. Asymmetric Heck reactions, for instance, can generate new stereocenters. In intramolecular Heck reactions, the use of chiral ligands for palladium, such as (R)-BINAP, has been shown to create tertiary and quaternary stereocenters in an enantioselective manner. chim.it The enantioselectivity is often dependent on the reaction conditions that favor a cationic mechanism where the chiral ligands remain associated with the metal center during the key migratory insertion step. chim.it Such strategies could be applied to derivatives of this compound to construct chiral carbocyclic and heterocyclic systems.
Iron-Catalyzed Reactions with Related Nitriles and Halides
Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metals in catalysis. Research has demonstrated efficient iron-catalyzed α-alkylation of nitriles with primary alcohols via a "hydrogen-borrowing" pathway. nih.govresearchgate.netliv.ac.uk This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the nitrile, followed by hydrogenation of the intermediate by the iron-hydride catalyst. researchgate.netliv.ac.uk The nitrile group itself can play a role in stabilizing the active catalytic species. nih.govresearchgate.net While this applies to the α-position of the nitrile, it highlights the reactivity of the cyano group under iron catalysis.
Furthermore, iron catalysis has been employed in the cyanide-free synthesis of alkyl nitriles from cycloalkanones and ammonium (B1175870) salts under aerobic oxidation conditions. organic-chemistry.orgnih.gov This demonstrates iron's utility in transformations involving the formation of nitrile functionalities under mild, sustainable conditions.
Palladium, Ruthenium, and Nickel Catalysis in Olefinic Systems
The olefinic system within this compound is reactive towards various transition metal catalysts.
Palladium: As discussed in section 5.1.1, palladium is highly effective for cross-coupling reactions at the vinyl bromide position. nih.govmdpi.comacs.org Palladium catalysts with bulky trialkylphosphine ligands are particularly effective for coupling reactions of vinyl halides. nih.gov
Ruthenium: Ruthenium complexes are known to catalyze a range of transformations on terminal alkenes. These include alkene isomerization or "chain-walking," where the double bond migrates to internal positions. researchgate.netacs.org Ruthenium catalysts can also be used for the oxidation of alkenes to α-diketones and for C-H olefination reactions. rsc.orgorganic-chemistry.org Another key application is in the hydroamination of unactivated terminal alkenes, providing an atom-economical route to amines. nih.gov
Nickel: Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often complementing palladium. Nickel-catalyzed reductive cross-coupling reactions can connect two different electrophiles, such as vinyl bromides and alkyl halides. semanticscholar.org Dual nickel and photoredox catalysis has enabled the cross-coupling of vinyl halides with various partners under mild, ligand-free conditions. acs.orgrsc.org Nickel catalysts are also effective in the allylation of vinyl bromides to form 1,4-dienes. nih.gov
| Metal Catalyst | Typical Transformation on Olefinic Halides |
| Palladium | Heck, Suzuki, Sonogashira cross-coupling |
| Ruthenium | Alkene isomerization, oxidation, hydroamination |
| Nickel | Reductive cross-coupling, allylation |
Biocatalytic Approaches
Biocatalysis offers a "green" alternative to traditional chemical methods, utilizing enzymes to perform reactions under mild conditions with high selectivity. The nitrile group of this compound is a potential substrate for specific hydrolase enzymes.
Nitrilase and Nitrile Hydratase Applications
The enzymatic conversion of nitriles can proceed via two main pathways. nih.gov
Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. nih.govopenbiotechnologyjournal.com These enzymes are found in bacteria, fungi, and plants and are categorized based on their substrate specificity, including aliphatic and aromatic nitrilases. nih.govresearchgate.net Some nitrilases show a preference for unsaturated aliphatic substrates, suggesting they could be active towards this compound. researchgate.net
Nitrile Hydratases (NHases) (EC 4.2.1.84) are metalloenzymes containing either iron or cobalt, which catalyze the hydration of nitriles to form amides. wikipedia.orgnih.gov The amide can then be further hydrolyzed to a carboxylic acid by an amidase. wikipedia.org NHases are used industrially for the large-scale production of acrylamide (B121943) and nicotinamide. wikipedia.orgnih.gov These enzymes have broad substrate specificity, hydrolyzing aliphatic, aromatic, and heterocyclic nitriles, making them potential catalysts for the hydration of this compound to its corresponding amide. nih.govresearchgate.net
The choice between a nitrilase or a nitrile hydratase/amidase system allows for the selective synthesis of either a carboxylic acid or an amide from the nitrile precursor under environmentally benign conditions. taylorandfrancis.com
| Enzyme | EC Number | Reaction Catalyzed | Product from this compound |
| Nitrilase | 3.5.5.1 | R-C≡N + 2 H₂O → R-COOH + NH₃ | 6-Bromo-6-heptenoic acid |
| Nitrile Hydratase | 4.2.1.84 | R-C≡N + H₂O → R-CONH₂ | 6-Bromo-6-heptenamide |
Enzyme-Mediated Functionalizations and Stereocontrol
There is currently no available research data on the enzyme-mediated functionalization of this compound.
Application of Green Solvents in Catalysis (e.g., Deep Eutectic Solvents)
There is currently no available research data on the application of green solvents in catalytic reactions involving this compound.
Synthetic Applications and Utility of 6 Bromo 6 Heptenenitrile
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of reactive sites within 6-bromo-6-heptenenitrile makes it an ideal precursor for the construction of complex molecular architectures. This is particularly evident in its application to the synthesis of naturally occurring compounds and diverse heterocyclic structures.
Precursor in Natural Product Total Synthesis (e.g., Myrioneuron Alkaloids, Myrioxazine A)
This compound has proven instrumental in the total synthesis of several members of the Myrioneuron alkaloids, a family of natural products known for their intriguing structural complexity and potential biological activities. nih.gov These alkaloids often feature a decahydroquinoline (B1201275) core, and synthetic strategies have leveraged the functionality of this compound to construct this key structural motif.
One notable example is the synthesis of (±)-Myrioxazine A. In a synthetic route developed by the Coldham group, 6-heptenenitrile (B1334561) is first alkylated and subsequently converted to an aldehyde. nih.gov This aldehyde then undergoes a tandem oxime formation and N-alkylation, followed by a crucial nitrone cycloaddition to build the tricyclic core of the molecule. nih.govnih.gov The resulting product is then further elaborated to afford (±)-Myrioxazine A. nih.govnih.gov This synthesis highlights how the latent functionalities within a precursor derived from 6-heptenenitrile can be unmasked to facilitate complex ring-forming cascades.
The general strategy often involves the transformation of the nitrile group and the vinyl bromide of a this compound derivative to introduce other functionalities necessary for cyclization reactions. These transformations can include reduction of the nitrile to an amine or aldehyde, and various coupling or addition reactions at the vinyl bromide position.
Building Block for Diverse Heterocyclic Scaffolds
The dual reactivity of this compound and its derivatives makes them valuable building blocks for the synthesis of a wide range of heterocyclic compounds. sigmaaldrich.comfluorochem.co.uk The nitrile group can participate in cyclization reactions, while the vinyl bromide allows for the introduction of various substituents through cross-coupling reactions or can act as an electrophilic site.
For instance, the indazole ring system, a privileged scaffold in medicinal chemistry, can be accessed using precursors derived from bromo-substituted nitriles. The bromine atom on such scaffolds can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions to append other molecular fragments, leading to a library of diverse heterocyclic compounds.
The synthesis of fused tricyclic amines provides another illustration of the utility of related structures. Acyclic aldehydes, which can be conceptually derived from this compound, can undergo a one-pot condensation, N-alkylation, and subsequent dipolar cycloaddition to generate complex polycyclic amine frameworks. nih.gov This approach underscores the potential of appropriately functionalized heptenenitrile derivatives to rapidly assemble intricate heterocyclic systems.
Development of Novel Synthetic Reagents and Catalytic Ligands
The inherent reactivity of the functional groups in this compound and related structures allows for their incorporation into novel reagents and ligands for catalysis. The nitrile group can be transformed into various coordinating moieties, while the vinyl bromide offers a handle for attachment to other molecular frameworks.
While direct examples of this compound being converted into a catalytic ligand are not prevalent in the reviewed literature, the synthesis of novel phosphine (B1218219) ligands often starts from precursors with similar bifunctionality. For example, the synthesis of chiral 1,2-aminophosphine ligands has been reported starting from related nitrile-containing compounds. uni-muenchen.de These ligands have shown applications in asymmetric catalysis.
Furthermore, the development of novel aminating reagents has been achieved using hydroxylamine (B1172632) derivatives, which could potentially be synthesized from precursors like this compound. amazonaws.com These reagents have been successfully employed in the iron-catalyzed aminative difunctionalization of alkenes, demonstrating their utility in developing new synthetic methodologies. amazonaws.com
Potential as Precursors in Materials Science and Polymer Chemistry
The presence of a polymerizable alkene and a reactive bromide in this compound suggests its potential as a monomer or functional precursor in materials science and polymer chemistry. The vinyl group can participate in polymerization reactions, while the bromide can be used for post-polymerization modification or to initiate living polymerization processes.
Although specific studies detailing the use of this compound in polymer chemistry are not extensively documented in the provided search results, the analogous compound 6-heptenenitrile has been used in iron-catalyzed cross-coupling reactions, which are fundamental transformations in both organic synthesis and materials chemistry. researchgate.net The ability of the nitrile group to survive these reaction conditions while the terminal alkene remains available for further functionalization points to the potential for creating functional polymers.
The synthesis of polymers with pendant functional groups is an active area of research, and monomers like this compound could serve as valuable building blocks in this field. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine after polymerization, leading to functional polymers with a range of properties and applications.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Bromo-6-heptenenitrile, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H on C7 (vinylic) | 5.5 - 6.0 | Doublet of doublets | J(H,H_trans) ≈ 14-17, J(H,H_cis) ≈ 8-11 |
| H on C7 (vinylic) | 5.3 - 5.8 | Doublet of doublets | J(H,H_trans) ≈ 14-17, J(H,H_gem) ≈ 1-3 |
| Protons on C5 | 2.2 - 2.6 | Multiplet | |
| Protons on C2 | 2.3 - 2.5 | Triplet | J ≈ 7 |
| Protons on C3 & C4 | 1.5 - 1.9 | Multiplet |
Vinylic Protons: The two protons on the terminal double bond (C7) are expected to appear in the downfield region of the spectrum, typically between 5.3 and 6.0 ppm, due to the deshielding effect of the double bond. They would likely appear as complex multiplets (doublet of doublets) due to geminal and cis/trans coupling with each other.
Aliphatic Protons: The protons on the carbon atoms of the heptenenitrile chain will appear at higher field (lower ppm values). The protons on C2, adjacent to the electron-withdrawing nitrile group, are expected to be the most deshielded of the aliphatic protons, likely appearing around 2.3-2.5 ppm as a triplet. The protons on C5, adjacent to the bromine-bearing carbon, would also be deshielded and are predicted to resonate around 2.2-2.6 ppm. The remaining methylene (B1212753) protons on C3 and C4 would appear as a complex multiplet in the range of 1.5-1.9 ppm.
Predicted ¹³C NMR Spectral Data:
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (Nitrile Carbon) | 118 - 122 |
| C6 (Vinylic Carbon) | 135 - 140 |
| C7 (Vinylic Carbon) | 115 - 120 |
| C2 | 16 - 20 |
| C3, C4, C5 | 25 - 40 |
Nitrile Carbon: The carbon of the nitrile group (C1) is characteristically found in the 118-122 ppm range.
Vinylic Carbons: The two carbons of the double bond (C6 and C7) would appear in the olefinic region of the spectrum. The carbon bearing the bromine (C6) is expected to be further downfield (135-140 ppm) compared to the terminal carbon (C7), which is predicted to be in the 115-120 ppm range.
Aliphatic Carbons: The aliphatic carbons (C2-C5) would resonate in the upfield region of the spectrum.
Advanced NMR Techniques (e.g., Rapid-Injection NMR for Reaction Monitoring)
While no specific studies utilizing rapid-injection NMR (RI-NMR) for this compound have been reported, this technique would be invaluable for monitoring its synthesis in real-time. For instance, in a reaction forming the C-Br bond, RI-NMR could track the disappearance of starting material signals and the concurrent appearance of the product's characteristic vinylic and aliphatic proton signals. This would allow for the determination of reaction kinetics and the detection of any transient intermediates.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₀BrN), the mass spectrum would exhibit several key features.
Predicted Mass Spectral Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 187/189 | Molecular ion peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br). |
| [M-Br]⁺ | 108 | Loss of a bromine radical. |
| [M-C₂H₂N]⁺ | 147/149 | Loss of the nitrile group and adjacent carbon. |
Molecular Ion Peak: A prominent feature would be the molecular ion peak (M⁺) appearing as a pair of peaks of nearly equal intensity at m/z 187 and 189, corresponding to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.
Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Common fragmentation pathways would include the loss of a bromine radical ([M-Br]⁺) to give a fragment at m/z 108. Cleavage of the alkyl chain is also expected, with characteristic losses of alkyl fragments. Fragmentation alpha to the nitrile group could also occur.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted Infrared Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| C=C (Alkene) | 1630 - 1650 | Medium to Weak |
| =C-H (Vinylic) | 3010 - 3095 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
| C-Br (Alkyl Bromide) | 500 - 600 | Medium to Strong |
Nitrile Group: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ due to the C≡N stretching vibration.
Alkene Group: The C=C double bond stretch would likely appear as a medium to weak band around 1630-1650 cm⁻¹. The stretching vibrations of the vinylic C-H bonds are expected just above 3000 cm⁻¹ (3010-3095 cm⁻¹).
Aliphatic Groups: Strong absorption bands in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the methylene groups in the alkyl chain.
Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-6-heptenenitrile, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves halogenation of heptenenitrile precursors or cyano-group introduction via nucleophilic substitution. Key variables include catalyst choice (e.g., palladium for cross-coupling ), solvent polarity (aprotic solvents like DMF for SN2 pathways ), and temperature control to minimize side reactions. Optimization requires iterative DOE (Design of Experiments) to balance yield and purity, with GC-MS or NMR monitoring .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies bromine-induced deshielding in adjacent protons and nitrile-group integration .
- IR : Stretching frequencies (~2250 cm⁻¹) confirm the nitrile group, while C-Br bonds appear at ~600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How does this compound react in common nucleophilic substitution or elimination reactions?
Methodological Answer: The bromine atom acts as a leaving group, enabling SN2 reactions with strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents. Steric hindrance from the heptene chain may favor elimination (E2) under basic conditions, forming conjugated dienes. Reaction outcomes should be validated via TLC and comparative kinetic studies .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Methodological Answer: Regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) depends on ligand design (bulky ligands to suppress β-hydride elimination) and substrate pre-activation. Computational DFT studies predict reactive sites by analyzing electron density maps and frontier molecular orbitals . Experimental validation via X-ray crystallography (if crystalline) or substituent-tracking synthesis is critical .
Q. What computational models predict the stability and reactivity of this compound under varying conditions?
Methodological Answer: MD (Molecular Dynamics) simulations assess thermal stability, while QM/MM (Quantum Mechanics/Molecular Mechanics) models evaluate transition states in reactions. Solvent effects are modeled using COSMO-RS, and halogen-bonding interactions are quantified via NBO (Natural Bond Orbital) analysis .
Q. How should researchers resolve contradictions in reported reaction yields or mechanistic pathways?
Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Conduct controlled reproducibility studies with rigorous exclusion of air/moisture. Use contradiction matrices (systematic comparison of experimental parameters) and Bayesian statistical analysis to identify outliers .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity (if applicable)?
Methodological Answer: Scale-up risks include exothermicity (requiring flow chemistry setups) and purification bottlenecks. Chiral HPLC or SFC (Supercritical Fluid Chromatography) monitors enantiopurity. Continuous crystallization techniques improve yield, while DOE identifies critical process parameters (CPPs) .
Q. How does the nitrile group influence the compound’s stability under acidic/basic conditions?
Methodological Answer: The nitrile group undergoes hydrolysis to carboxylic acids under strong acidic/basic conditions. Stability studies (pH 1–14, 25–80°C) with periodic sampling and LC-MS analysis quantify degradation rates. Protective strategies (e.g., silylation of nitrile) may be employed .
Q. What methodologies assess the biological activity of this compound derivatives?
Methodological Answer:
Q. How do steric and electronic effects in this compound impact its utility in cross-coupling reactions?
Methodological Answer: Steric bulk from the heptene chain slows oxidative addition in Pd-catalyzed reactions, requiring electron-deficient ligands (e.g., XPhos). Hammett plots correlate substituent effects with reaction rates, while X-ray absorption spectroscopy (XAS) probes metal-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
